molecular formula C20H23ClN2O2S B2506770 [4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone CAS No. 877649-66-6

[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone

Cat. No. B2506770
CAS RN: 877649-66-6
M. Wt: 390.93
InChI Key: PEYZDDQSCANLJE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a thiophene ring, and a ketone group. Piperazine rings are common in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thiophene rings are a type of aromatic compound and are also found in various pharmaceuticals. The ketone group is a common functional group in organic chemistry and can participate in various chemical reactions.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The ketone group can undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point and boiling point can be determined experimentally .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some compounds with a piperazine ring are known to have activity against certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some compounds with a piperazine ring can be hazardous if ingested or if they come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic uses. For example, if the compound shows activity against a certain enzyme, future research could focus on optimizing its activity and reducing any potential side effects .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c21-16-3-1-4-17(15-16)22-8-10-23(11-9-22)19(24)20(6-12-25-13-7-20)18-5-2-14-26-18/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYZDDQSCANLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone

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